2-Bromo-3-nitropyridin-4-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN2O3 |
|---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
2-bromo-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
InChI Key |
PFVGRSGRDMHUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Bromo-3-nitropyridin-4-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic design of molecular building blocks is paramount. 2-Bromo-3-nitropyridin-4-ol is a highly functionalized pyridine derivative poised as a valuable intermediate for constructing complex molecular architectures. The pyridine core, a privileged scaffold in medicinal chemistry, is adorned with three distinct functional groups: a bromine atom, a nitro group, and a hydroxyl group. This trifunctional arrangement offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the ring, particularly activating the bromine atom for nucleophilic substitution reactions.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delineate the core physicochemical properties of 2-Bromo-3-nitropyridin-4-ol, explore its synthetic landscape, discuss its reactivity and potential applications, and provide essential handling and safety protocols. While this specific molecule is not as extensively documented as some of its isomers, by analyzing related structures, we can provide field-proven insights into its potential as a key component in the synthesis of novel therapeutics and advanced materials.
Part 1: Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 2-Bromo-3-nitropyridin-4-ol is a solid compound whose structural attributes suggest significant potential in synthetic applications.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Weight | 218.994 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |
| CAS Number | 99035-23-1 | [3] |
| IUPAC Name | 2-bromo-3-nitropyridin-4-ol | |
| Synonyms | 2-Bromo-3-nitropyridin-4(1H)-one, 2-Bromo-4-hydroxy-3-nitropyridine | [3] |
| Canonical SMILES | C1=C(C(=NC=C1[O-])Br)O | |
| InChI Key | PFVGRSGRDMHUOP-UHFFFAOYSA-N | [3] |
Molecular Structure Visualization
The spatial arrangement of the bromo, nitro, and hydroxyl groups on the pyridine ring dictates the molecule's reactivity.
Caption: 2D structure of 2-Bromo-3-nitropyridin-4-ol.
Part 2: Synthetic Pathways and Mechanistic Considerations
Conceptual Synthetic Workflow
The most plausible synthetic route would involve the regioselective nitration of a 2-bromopyridin-4-ol precursor. The hydroxyl group is an activating group, while the bromine is a deactivating group; both are ortho-, para-directing. The challenge lies in controlling the nitration to favor substitution at the C3 position over the C5 position.
Experimental Protocol (Conceptual)
-
Precursor Preparation: Begin with 2-Bromopyridin-4-ol as the starting material.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 2-Bromopyridin-4-ol in concentrated sulfuric acid. This step protonates the pyridine nitrogen, further deactivating the ring, and prepares the substrate for nitration.
-
Nitrating Agent: Cool the sulfuric acid solution to 0-5°C using an ice-salt bath. Slowly, and in a dropwise manner, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).
-
Causality: The use of a mixed acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.[4] Maintaining a low temperature is critical to control the exothermic reaction and to maximize regioselectivity, minimizing the formation of undesired isomers and byproducts.[6]
-
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period (e.g., 2-4 hours). The progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to a neutral pH.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acids and salts. For high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification via column chromatography would be necessary.
Caption: Conceptual workflow for the synthesis of 2-Bromo-3-nitropyridin-4-ol.
Part 3: Reactivity and Applications in Drug Development & Materials Science
The synthetic utility of 2-Bromo-3-nitropyridin-4-ol stems from the orthogonal reactivity of its three functional groups. This allows for sequential and selective modifications, making it a powerful intermediate. Related bromo-nitropyridine compounds are widely used as building blocks for pharmaceuticals, agrochemicals, and materials for organic electronics.[7][8][9]
Key Reaction Sites:
-
C2-Bromine (Nucleophilic Aromatic Substitution - SₙAr): The bromine atom is activated by the adjacent electron-withdrawing nitro group and the ring nitrogen, making it a good leaving group for SₙAr reactions. This site is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse side chains. This reactivity is central to building libraries of compounds in drug discovery.[5]
-
C3-Nitro Group (Reduction): The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as the resulting 2-bromo-3-aminopyridin-4-ol opens up new avenues for derivatization, such as amide bond formation or cyclization reactions to form fused heterocyclic systems.
-
C4-Hydroxyl Group (Derivatization): The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another handle for modifying the molecule's physicochemical properties, such as solubility and lipophilicity.
Potential Applications:
-
Kinase Inhibitor Scaffolds: Substituted aminopyridines are crucial pharmacophores in numerous kinase inhibitors used in oncology.[5][10] 2-Bromo-3-nitropyridin-4-ol serves as a precursor to these scaffolds. Following reduction of the nitro group, the resulting amine and the reactive bromine can be used to construct fused-ring systems, such as pyrazolo[4,3-c]pyridines, which are of significant interest in medicinal chemistry.[10]
-
Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The functional groups on this molecule allow for the synthesis of novel agrochemicals with potentially enhanced efficacy.[7][8]
-
Organic Electronics: Functionalized pyridines are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[7][9] The electronic properties of this molecule can be tuned through derivatization, making it a candidate for research in materials science.
Caption: Potential applications derived from 2-Bromo-3-nitropyridin-4-ol.
Part 4: Safety and Handling Protocols
While specific GHS classification and hazard statements for 2-Bromo-3-nitropyridin-4-ol are not widely available, the known hazards of structurally related compounds, such as other bromo-nitropyridines, mandate a cautious approach.[1][3] Compounds in this class are often classified as irritants.[11][12]
Self-Validating Safety System:
-
Engineering Controls: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Precautions: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Bromo-3-nitropyridin-4-ol represents a synthetically versatile, though under-documented, chemical intermediate. Its molecular weight of 218.994 g/mol and trifunctional nature provide a robust platform for the synthesis of diverse and complex molecules.[1][2][3] By leveraging established chemical principles, this compound can be effectively utilized as a key building block in the development of novel kinase inhibitors, advanced agrochemicals, and functional organic materials. Adherence to rigorous safety protocols is essential when working with this and related compounds. This guide provides the foundational knowledge for researchers to unlock the significant potential held within this powerful heterocyclic scaffold.
References
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Title: 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem Source: PubChem URL: [Link]
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Title: 2-Bromo-3-nitropyridine CAS 19755-53-4 Suppliers, Manufacturers, Factory - Bloom Tech Source: Bloom Tech URL: [Link]
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Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC Source: National Center for Biotechnology Information URL: [Link]
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Architecting Molecular Complexity: A Technical Guide to the Discovery, Synthesis, and Application of 2-Bromo-3-nitropyridin-4-ol
Introduction to the Scaffold
In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstones of novel Active Pharmaceutical Ingredients (APIs). 2-Bromo-3-nitropyridin-4-ol (also known by its tautomeric form, 2-bromo-3-nitropyridin-4(1H)-one) is a prime example of such a scaffold[1]. Featuring three distinct, orthogonally reactive sites—a bromine atom, a nitro group, and a hydroxyl group—this molecule serves as a critical intermediate for synthesizing complex, multi-ring systems like pyrido-fused heterocycles and kinase inhibitors[2][3].
This whitepaper provides an in-depth technical analysis of 2-Bromo-3-nitropyridin-4-ol, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in pharmaceutical development.
Physicochemical Profiling
Understanding the fundamental properties of a building block is essential for predicting its behavior in harsh reaction conditions. The dual CAS registry numbers reflect its tautomeric nature (hydroxypyridine vs. pyridone), a common feature in 4-substituted pyridines.
Table 1: Quantitative and Physicochemical Data
| Property | Specification / Value |
|---|---|
| Chemical Name | 2-Bromo-3-nitropyridin-4-ol |
| Common Synonyms | 2-Bromo-4-hydroxy-3-nitropyridine; 2-Bromo-3-nitropyridin-4(1H)-one |
| CAS Registry Numbers | 31872-56-7[2], 99035-23-1[1] |
| Molecular Formula | C₅H₃BrN₂O₃[2] |
| Molecular Weight | 218.994 g/mol [1] |
| Appearance | White to pale yellow powder[2] |
| Storage Conditions | 2-8°C, protected from light and moisture[2] |
Mechanistic Synthesis & Process Chemistry
The synthesis of highly substituted pyridines requires precise control over electronic and steric factors. Direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult because the nitrogen atom protonates in acidic media, strongly deactivating the ring.
The Causality of Regioselective Nitration
To synthesize 2-Bromo-3-nitropyridin-4-ol, the starting material 2-bromo-4-hydroxypyridine is subjected to nitration[4].
-
Electronic Activation: The C4-hydroxyl group is a strong electron-donating group via resonance, which overcomes the deactivation of the protonated pyridine ring and directs electrophiles to the ortho positions (C3 and C5).
-
Steric & Inductive Effects: The C2-bromine atom is inductively electron-withdrawing but possesses lone pairs that can stabilize adjacent positive charge. The C3 position, nestled between the bromine and the hydroxyl group, becomes the most thermodynamically favored site for the incoming nitronium ion ( NO2+ ) due to synergistic electronic direction.
Experimental Protocol: Self-Validating Nitration Workflow
The following methodology is adapted from established patent literature for the nitration of hydroxypyridines[4]. This protocol is designed as a self-validating system : the physical state changes (dissolution, exotherm, and precipitation) serve as built-in process controls.
Step-by-Step Methodology:
-
Nitrate Salt Formation: Cool 50 mL of concentrated nitric acid (HNO₃) in an ice bath. Slowly add 9.5 g (0.055 mol) of 2-bromo-4-hydroxypyridine. Causality: Dissolving the basic pyridine in nitric acid first forms the pyridinium nitrate salt, preventing uncontrolled oxidation that would occur if mixed acid was added directly to the solid.
-
In-Situ Nitronium Generation: While maintaining the ice bath, slowly add 100 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: H₂SO₄ acts as a dehydrating agent, protonating the HNO₃ to generate the highly electrophilic NO2+ ion. The slow addition ensures the intense exothermic reaction is kept strictly below 25°C to prevent ring cleavage.
-
Thermal Activation: Remove the ice bath and warm the solution to 50°C. Hold the temperature for 18.5 hours. Causality: The protonated pyridine ring is highly deactivated; extended thermal activation is required to drive the EAS to completion.
-
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in water, and analyze via LC-MS. The disappearance of the starting material (m/z ~174/176) and the appearance of the product mass (m/z ~218/220) validates reaction completion.
-
Quench and Precipitation: Cool the mixture to 10°C and pour it over 200 g of crushed ice. Causality: The sudden dilution of the acid crashes out the organic product as a precipitate, effectively purifying it from water-soluble byproducts. Filter, wash with cold water, and dry in a vacuum oven.
Fig 1: Synthetic workflow for 2-Bromo-3-nitropyridin-4-ol via electrophilic aromatic substitution.
Orthogonal Reactivity & Downstream Applications
The true value of 2-Bromo-3-nitropyridin-4-ol in drug discovery lies in its orthogonal reactivity . Each functional group can be manipulated independently without interfering with the others, allowing chemists to architect molecular complexity in a highly controlled manner.
-
C2-Bromine (Cross-Coupling): The bromine atom is a classic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. This allows for the introduction of diverse aryl, heteroaryl, or amine substituents at the C2 position.
-
C3-Nitro (Reduction & Cyclization): The nitro group can be selectively reduced to a primary amine using catalytic hydrogenation (H₂, Pd/C) or dissolving metal reduction (Fe/HCl). The resulting ortho-amino-hydroxypyridine is a perfect precursor for cyclization into fused bicyclic systems, such as pyrido-oxazines or pyrido-imidazoles, which are ubiquitous in kinase inhibitor design.
-
C4-Hydroxyl (Functionalization): The hydroxyl group can be alkylated to modulate the lipophilicity of the final API or converted into a triflate (-OTf) to serve as a secondary site for cross-coupling.
Fig 2: Orthogonal reactivity pathways of 2-Bromo-3-nitropyridin-4-ol in drug discovery.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
Regiochemical Confirmation (¹H-NMR): The pyridine ring retains two protons (at C5 and C6). In a ¹H-NMR spectrum, these will appear as two distinct doublets with an ortho-coupling constant ( J≈5−7 Hz). If the nitration had incorrectly occurred at C5, the remaining protons (at C3 and C6) would show a para-coupling constant ( J<2 Hz). This spectral signature definitively validates the C3-nitration.
-
Isotopic Signature (LC-MS): The presence of the bromine atom provides a built-in mass validation. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z [M+H]⁺ 219 and 221, confirming both the structural integrity and the retention of the halogen handle.
References
-
[2] 2-Bromo-3-nitropyridin-4-ol CAS NO.31872-56-7 - ENAO Chemical Co, Limited. LookChem. Available at:
-
[1] 2-bromo-3-nitropyridin-4-ol - Echemi. Echemi. Available at:
-
[3] 2-Bromopyridine-3,4-diol - Benchchem. BenchChem. Available at:
-
[4] US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. Google Patents. Available at:
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- 4. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]
2-Bromo-3-nitropyridin-4-OL solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-nitropyridin-4-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for characterizing the solubility profile of 2-Bromo-3-nitropyridin-4-ol (CAS No. 99035-23-1), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable and comprehensive solubility profile. The protocols described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.
Understanding the Molecule: Physicochemical Properties and Predicted Behavior
The solubility of a compound is intrinsically linked to its molecular structure. 2-Bromo-3-nitropyridin-4-ol is a multi-functionalized heterocycle with distinct features that govern its interaction with various solvents.
Table 1: Physicochemical Properties of 2-Bromo-3-nitropyridin-4-ol
| Property | Value | Source |
| CAS Number | 99035-23-1 | [1] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Common Synonyms | 2-Bromo-3-nitropyridin-4(1H)-one; 2-Bromo-4-hydroxy-3-nitropyridine | [1] |
The structure features:
-
A pyridine ring , which contains a nitrogen atom that is weakly basic.
-
A hydroxyl group at the 4-position, which is acidic and exists in tautomeric equilibrium with its pyridone form.
-
An electron-withdrawing nitro group at the 3-position, which decreases the basicity of the pyridine nitrogen and increases the acidity of the 4-hydroxyl group.
-
A bromo substituent at the 2-position, which increases the molecule's hydrophobicity and molecular weight.
This combination of a weakly acidic hydroxyl/pyridone group and a weakly basic pyridine nitrogen makes 2-Bromo-3-nitropyridin-4-ol an amphoteric molecule. Its solubility is therefore expected to be highly dependent on pH.[2][3]
-
In acidic solutions (low pH): The pyridine nitrogen will be protonated, forming a more soluble cationic species.[3][4]
-
In alkaline solutions (high pH): The hydroxyl group will be deprotonated, forming a more soluble anionic phenolate/pyridonate species.[2]
-
In neutral aqueous solutions: Solubility is expected to be at its minimum, governed by the intrinsic solubility (S₀) of the neutral molecule.
In organic solvents, solubility will be dictated by polarity. High solubility is anticipated in polar aprotic solvents like DMSO and DMF. Moderate solubility is expected in polar protic solvents like ethanol and methanol, while poor solubility is predicted for non-polar solvents such as hexanes and toluene.
Core Methodology: Thermodynamic Solubility Determination
The cornerstone of solubility assessment is the determination of thermodynamic equilibrium solubility. The shake-flask method is the gold-standard for this purpose, as it ensures that a true equilibrium is reached between the dissolved and undissolved solid.[5][6]
Experimental Protocol: Equilibrium Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-Bromo-3-nitropyridin-4-ol in a specific solvent at a controlled temperature.
Materials:
-
2-Bromo-3-nitropyridin-4-ol (high purity)
-
Selected solvents (e.g., Water, pH buffers, Ethanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)
Procedure:
-
Preparation: Add an excess amount of solid 2-Bromo-3-nitropyridin-4-ol to a vial containing a known volume of the test solvent. The presence of visible excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a syringe filter to remove any remaining solid particles.[5] The filtration step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method. Quantify the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as mg/mL or mmol/L.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Equilibrium Shake-Flask Method.
Analytical Quantification: A Critical Component
An accurate and validated analytical method is essential for quantifying the dissolved compound. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.
Protocol: HPLC-UV Method Development
Objective: To develop a robust HPLC-UV method for the quantification of 2-Bromo-3-nitropyridin-4-ol.
Procedure:
-
Wavelength Selection: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase: Begin with a simple gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
-
Method Optimization: Inject a standard solution and optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve a sharp, symmetric peak with a reasonable retention time (e.g., 2-10 minutes).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and plot the peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.999) over the desired concentration range.[7]
-
Validation: Perform a basic validation of the method to assess its linearity, accuracy, and precision.
Workflow for Analytical Method Selection
Caption: Decision workflow for selecting a suitable analytical method.
Defining the pH-Solubility Profile
For an amphoteric compound like 2-Bromo-3-nitropyridin-4-ol, understanding its solubility as a function of pH is critical for applications ranging from chemical reactions to pharmaceutical formulation.[4][8]
Protocol for pH-Solubility Profiling
Objective: To determine the solubility of 2-Bromo-3-nitropyridin-4-ol across a physiologically and chemically relevant pH range.
Materials:
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Equipment and reagents from the Equilibrium Shake-Flask Method protocol (Section 2.1).
Procedure:
-
Setup: Prepare a series of vials, each containing a different pH buffer.
-
Execution: Perform the Equilibrium Shake-Flask Method (Section 2.1) for each pH buffer in parallel.
-
Analysis: Quantify the solubility in each buffer using the validated analytical method.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve is the pH-solubility profile.
Interpreting the Profile
The shape of the pH-solubility profile provides valuable information about the compound's pKa values and its intrinsic solubility (S₀). For an amphoteric compound, the profile will typically be "U" shaped, with the lowest solubility occurring at the isoelectric point. The Henderson-Hasselbalch equation can be used to model the data and extract these physicochemical constants.[8]
Workflow for pH-Solubility Determination
Caption: Workflow for generating a pH-solubility profile.
Data Summary and Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison and reference.
Table 2: Example Solubility Data Table for 2-Bromo-3-nitropyridin-4-ol
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |
| Water (pH 7.0) | 25 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl (pH 1) | 25 | [Experimental Value] | [Calculated Value] |
| pH 4.0 Buffer | 25 | [Experimental Value] | [Calculated Value] |
| pH 10.0 Buffer | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
The solubility profile of 2-Bromo-3-nitropyridin-4-ol is predicted to be complex due to its amphoteric nature, arising from the presence of both an acidic hydroxyl/pyridone moiety and a basic pyridine nitrogen. This guide provides the essential theoretical background and detailed, field-proven experimental protocols necessary for a comprehensive and accurate determination of its solubility. By systematically applying the equilibrium shake-flask method in conjunction with a validated analytical technique like HPLC, researchers can generate the critical data needed to advance its use in synthesis, drug discovery, and materials science. The investigation of its pH-dependent solubility is particularly crucial and will provide fundamental insights into its behavior in aqueous environments.
References
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PubChem. 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054. [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
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Diva-portal.org. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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NCBI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
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MDPI. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
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YouTube. What Happens to Solubility When You Change the pH? | General Chemistry 17.6. [Link]
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ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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NPL. NPL Report DQL-AS 014 Analytical methodologies with very low blank levels: implications for practical and empirical. [Link]
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Methodological & Application
Synthesis and Isolation Protocol for 2-Bromo-3-nitropyridin-4-ol: A Key Heterocyclic Building Block
Executive Summary & Strategic Utility
The compound 2-Bromo-3-nitropyridin-4-ol (also known as 2-bromo-3-nitro-4-hydroxypyridine) is a highly functionalized heterocyclic building block essential in modern medicinal chemistry and drug development. Its structural architecture—featuring a reactive carbon-bromine bond, a strongly electron-withdrawing nitro group, and a versatile hydroxyl moiety—makes it an ideal precursor for the synthesis of complex kinase inhibitors, azaindoles, and other biologically active scaffolds.
This application note details a field-proven, highly regioselective electrophilic aromatic nitration protocol to synthesize 2-bromo-3-nitropyridin-4-ol directly from 2-bromo-4-hydroxypyridine. The methodology prioritizes scalability, safety, and self-validating in-process controls to ensure high-purity yields suitable for downstream pharmaceutical applications.
Physicochemical Profile
Understanding the physical properties of the target molecule is critical for optimizing isolation and storage conditions[1].
Table 1: Physicochemical Properties of 2-Bromo-3-nitropyridin-4-ol
| Property | Value |
| IUPAC Name | 2-Bromo-3-nitropyridin-4-ol |
| CAS Number | 31872-56-7 (Alternative: 99035-23-1) |
| Molecular Formula | C5H3BrN2O3 |
| Molecular Weight | 218.99 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water |
| Storage Conditions | 2–8 °C, store under inert atmosphere, protect from light |
Mechanistic Rationale: Regioselective Nitration
The synthesis relies on the electrophilic aromatic nitration of 2-bromo-4-hydroxypyridine[2]. Pyridine rings are inherently electron-deficient and strongly deactivated toward electrophilic substitution, particularly in strongly acidic media where the basic nitrogen is protonated to form a pyridinium ion.
However, the presence of the electron-donating hydroxyl group at the C4 position strongly activates the ring via resonance, directing incoming electrophiles to the ortho positions (C3 and C5). While the C2-bromine atom provides inductive electron withdrawal, it also creates steric hindrance. The synergistic directing effects of the C4-hydroxyl group and the thermodynamic stability of the resulting Wheland intermediate dictate that nitration occurs regioselectively at the C3 position.
Figure 1: Mechanistic pathway of the electrophilic aromatic nitration at the C3 position.
Experimental Protocol: De Novo Synthesis
This protocol is adapted from validated industrial methodologies, specifically leveraging the controlled addition of sulfuric acid to a nitric acid/substrate solution to manage the exotherm and ensure complete conversion[2].
Reaction Stoichiometry
Table 2: Reagent Quantities and Roles
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Bromo-4-hydroxypyridine | 173.99 | 1.0 | 9.5 g (0.055 mol) | Starting Material |
| Nitric Acid (Conc., ~68%) | 63.01 | Excess | 50 mL | Nitrating Agent / Solvent |
| Sulfuric Acid (Conc., ~98%) | 98.08 | Excess | 100 mL | Catalyst / Dehydrating Agent |
Step-by-Step Methodology
Step 1: Substrate Dissolution
-
Action: Charge a 500 mL round-bottom flask with 50 mL of concentrated nitric acid ( HNO3 ). Cool the flask to 0–5 °C using an ice-water bath. Slowly add 9.5 g (0.055 mol) of 2-bromo-4-hydroxypyridine in small portions under continuous magnetic stirring.
-
Causality: Pyridinols can be challenging to dissolve. Dispersing the substrate in nitric acid first prevents localized concentration spikes and ensures uniform generation of the nitronium ion in the subsequent step.
Step 2: Nitronium Ion Generation
-
Action: Equip the flask with an addition funnel containing 100 mL of concentrated sulfuric acid ( H2SO4 ). Begin dropwise addition of the H2SO4 while strictly maintaining the internal temperature below 25 °C.
-
Causality: The mixing of concentrated H2SO4 and HNO3 is highly exothermic. Sulfuric acid acts as a dehydrating agent, protonating nitric acid to generate the highly reactive nitronium ion ( NO2+ ). Controlling the temperature below 25 °C prevents runaway oxidation of the pyridine ring and mitigates the release of hazardous NOx fumes[2].
Step 3: High-Temperature Nitration
-
Action: Once the addition is complete, remove the ice bath. Attach a reflux condenser and warm the reaction mixture to 50 °C using a temperature-controlled oil bath. Maintain stirring at 50 °C for 18.5 hours.
-
Causality: Because the pyridine ring is inherently deactivated (and further deactivated by protonation in the superacidic medium), room-temperature kinetics are too slow. Extended heating at 50 °C provides the necessary activation energy to drive the electrophilic attack to completion without causing thermal degradation[2].
Step 4: Quenching and Isolation
-
Action: Cool the reaction mixture to 10 °C. Slowly pour the acidic solution over 200 g of crushed ice with vigorous stirring.
-
Causality: Rapid dilution with ice halts the reaction, quenches excess nitronium ions, and drastically reduces the solubility of the target compound. The sudden shift in polarity forces the 2-bromo-3-nitropyridin-4-ol to precipitate as a solid.
Step 5: Filtration and Purification
-
Action: Filter the resulting precipitate through a sintered glass funnel under vacuum. Wash the filter cake thoroughly with ice-cold deionized water (3 × 50 mL) until the filtrate reaches a neutral pH. Dry the solid in a vacuum oven at 45 °C overnight.
Figure 2: Step-by-step synthetic workflow for the nitration of 2-bromo-4-hydroxypyridine.
In-Process Controls & Self-Validation
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be observed:
-
TLC Monitoring: Prior to quenching, a micro-aliquot can be neutralized with saturated NaHCO3 and extracted with Ethyl Acetate. TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the starting material ( Rf ~0.2) and the emergence of a new, UV-active spot ( Rf ~0.4).
-
LC-MS Verification: The product should exhibit a characteristic isotopic pattern in mass spectrometry due to the presence of the bromine atom ( 79Br and 81Br in a ~1:1 ratio), yielding an[M-H]⁻ peak around m/z 217 and 219 in negative ion mode.
-
Troubleshooting Over-Nitration: If dinitro byproducts (e.g., 2-bromo-3,5-dinitropyridin-4-ol) are detected, reduce the reaction temperature from 50 °C to 40 °C or shorten the reaction time. The C5 position is susceptible to secondary nitration if thermal controls are not strictly maintained.
References
- US Patent 3547935A: Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. Google Patents.
-
2-Bromo-3-nitropyridin-4-ol CAS NO.31872-56-7 . LookChem Chemical Database. Available at:[Link]
Sources
Application Note: 2-Bromo-3-nitropyridin-4-ol as a Privileged Building Block for Fused Heterocycles
Executive Summary
In modern drug discovery and complex heterocyclic synthesis, the demand for highly functionalized, orthogonal building blocks is paramount. 2-Bromo-3-nitropyridin-4-ol (CAS: 31872-56-7) represents a "privileged scaffold" that offers three distinct, chemically orthogonal vectors for diversification: a halogen for cross-coupling or nucleophilic aromatic substitution (SNAr), a nitro group for latent amination and annulation, and a hydroxyl group capable of tautomerization, protection, or activation [1].
This application note provides drug development professionals and synthetic chemists with field-proven mechanistic insights, optimized step-by-step protocols, and strategic workflows for leveraging this molecule in the synthesis of complex fused heterocycles such as pyrido[2,3-b]pyrazines and pyrido[3,2-b][1,4]oxazines.
Physicochemical Profile & Quantitative Data
To ensure reproducibility and proper handling, the fundamental physicochemical properties of 2-bromo-3-nitropyridin-4-ol are summarized below.
Table 1: Physicochemical Properties
| Parameter | Value | Practical Implication |
| CAS Number | 31872-56-7 (also 99035-23-1) | Ensure correct isomer verification upon procurement. |
| Molecular Formula | C5H3BrN2O3 | MW: 218.99 g/mol . |
| Appearance | Pale yellow to off-white powder | Color darkening indicates nitro-group degradation or oxidation. |
| Tautomerism | Pyridinol ⇌ Pyridone | Dictates reactivity at C-4; favors pyridone in polar solvents. |
| Solubility | DMF, DMSO, MeOH (poor in H2O/Hexane) | SNAr reactions are best conducted in polar aprotic solvents. |
| Storage | 2–8 °C, protect from light | Prevents premature degradation of the nitro-aromatic system. |
Mechanistic Insights: The Logic of Orthogonal Reactivity (E-E-A-T)
The synthetic utility of 2-bromo-3-nitropyridin-4-ol lies in the predictable causality of its reactive sites. Understanding the electronic interplay within the ring is critical for designing successful experimental protocols.
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C-2 Bromine (The Electrophilic Hub): The C-2 position is highly activated toward SNAr by both the electron-withdrawing pyridine nitrogen and the adjacent C-3 nitro group. When designing covalent inhibitors or complex APIs, this site allows for rapid functionalization with amines, anilines, or thiols [2].
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C-3 Nitro (The Latent Nucleophile): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing group (EWG) to facilitate the SNAr at C-2. Post-substitution, it can be reduced to an amine. This newly formed amine acts as an internal nucleophile, perfectly positioned to attack functional groups appended to C-2 or C-4, driving spontaneous annulation [3].
-
C-4 Hydroxyl (The Directing Group): Under basic SNAr conditions, the C-4 hydroxyl is deprotonated to a pyridinolate anion (pKa ~6.5). This negative charge delocalizes into the ring, significantly deactivating the C-4 position and the rest of the ring toward nucleophilic attack. This electronic shielding ensures that SNAr occurs exclusively at the C-2 bromine, preventing undesired side reactions and self-validating the regioselectivity of the protocol.
Orthogonal reactivity map of 2-bromo-3-nitropyridin-4-ol.
Strategic Synthetic Workflows
Workflow: Synthesis of Pyrido[3,2-b][1,4]oxazines
Pyrido-oxazines are highly sought-after scaffolds in kinase inhibitor design. The workflow below demonstrates how 2-bromo-3-nitropyridin-4-ol is converted into a bicyclic system through a three-stage cascade: Substitution → Reduction → Cyclization.
Workflow for the synthesis of pyrido-oxazine derivatives via reduction-annulation.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at the C-2 Position
Objective: Displace the C-2 bromine with a primary amine while leaving the C-4 hydroxyl intact.
Materials:
-
2-Bromo-3-nitropyridin-4-ol (1.0 equiv, 10 mmol, 2.19 g)
-
Primary Amine (e.g., 2-aminoethanol) (1.2 equiv, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-bromo-3-nitropyridin-4-ol and anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise at room temperature. Causality check: The solution will likely darken as the pyridinolate anion forms. This deprotonation is critical to shield the C-4 position from nucleophilic attack.
-
Amine Addition: Add the primary amine slowly over 5 minutes.
-
Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1). The highly activated nature of the C-2 position usually drives this to completion rapidly.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Adjust the pH to ~5-6 using 1M HCl to reprotonate the C-4 hydroxyl group.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Table 2: SNAr Condition Optimization Summary
| Solvent | Base | Temp (°C) | Regioselectivity (C2:C4) | Yield (%) |
| DMF | K2CO3 | 80 | >99:1 | 85 |
| n-BuOH | TEA | 120 | >99:1 | 78 |
| THF | DIPEA | 65 | 90:10 | 45 (Incomplete) |
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C-3 nitro group to an amine without inducing dehalogenation (if a halogen was retained elsewhere) or degrading the ring.
Materials:
-
C-2 Substituted-3-nitropyridin-4-ol intermediate (1.0 equiv, 5 mmol)
-
Iron powder (325 mesh) (5.0 equiv, 25 mmol)
-
Ammonium chloride (NH4Cl) (5.0 equiv, 25 mmol)
-
EtOH / H2O (4:1 v/v, 25 mL)
Step-by-Step Methodology:
-
Assembly: Dissolve the intermediate in the EtOH/H2O mixture in a 100 mL flask equipped with a reflux condenser.
-
Activation: Add Iron powder and NH4Cl sequentially. Causality check: Fe/NH4Cl is chosen over Pd/C and H2 to prevent over-reduction or unwanted hydrogenolysis of sensitive functional groups [3]. The mild acidity of NH4Cl activates the iron surface without requiring harsh mineral acids.
-
Reflux: Heat the vigorously stirred suspension to 85 °C for 2 hours.
-
Filtration: Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the Celite pad generously with warm EtOAc.
-
Concentration: Concentrate the filtrate to remove ethanol, then partition the remaining aqueous layer with EtOAc. Dry and evaporate to yield the ortho-diamine intermediate, which should be used immediately in the next step to prevent oxidative degradation.
Protocol C: Electrophilic Activation of C-4 (Chlorination)
Objective: Convert the C-4 hydroxyl to a chloride for subsequent transition-metal catalyzed cross-coupling.
Materials:
-
2-Bromo-3-nitropyridin-4-ol (1.0 equiv, 10 mmol)
-
Phosphorus oxychloride (POCl3) (10.0 equiv, 100 mmol)
-
Anhydrous DMF (0.1 equiv, 1 mmol)
Step-by-Step Methodology:
-
Vilsmeier Generation: To a flask containing POCl3 at 0 °C, add a catalytic amount of DMF. Causality check: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species rapidly activates the tautomeric pyridone oxygen, vastly accelerating the chlorination compared to POCl3 alone [4].
-
Substrate Addition: Slowly add 2-bromo-3-nitropyridin-4-ol in portions.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours.
-
Quenching (Critical Safety Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl3. Do not allow the temperature to exceed 20 °C during the quench.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-bromo-4-chloro-3-nitropyridine.
Troubleshooting & Expert Tips
-
Darkening of the Reaction Mixture during SNAr: This is a normal phenomenon caused by the formation of the highly conjugated pyridinolate anion. It does not necessarily indicate product decomposition.
-
Incomplete Nitro Reduction: If the reduction stalls at the hydroxylamine intermediate (detectable by LC-MS as M-16 relative to the nitro starting material), increase the equivalents of Iron powder and ensure vigorous mechanical stirring, as the reaction occurs at the solid-liquid interface.
-
Poor Yield in Cyclization: If the intramolecular cyclization (Workflow 1) fails to proceed spontaneously after reduction, the addition of a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing toluene often drives the dehydration/annulation to completion.
References
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]
- Piperazine and piperidine derivatives as anti-hiv-agents (WO2005121094A1)
- Process for preparation of nitropyridine derivatives (WO2010089773A2)
Troubleshooting & Optimization
MODULE 1: Alkylation Regioselectivity (O- vs. N-Alkylation)
Welcome to the Technical Support Center for Pyridine Scaffold Functionalization . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 2-Bromo-3-nitropyridin-4-ol (CAS: 31872-56-7).
This highly functionalized building block is notorious for its complex reactivity profile. The presence of an activated halogen, a reducible nitro group, and a tautomeric hydroxyl group creates competing reaction pathways. This guide addresses the three most critical failure modes encountered during its derivatization, providing field-proven causality, self-validating protocols, and quantitative data to ensure your synthetic success.
Q: Why am I isolating a complex mixture of products when attempting to protect the 4-hydroxyl group with an alkyl halide?
The Causality (Expertise & Experience): 2-Bromo-3-nitropyridin-4-ol does not exist solely as a phenol-like structure; it sits in a dynamic tautomeric equilibrium with its keto form, 2-bromo-3-nitro-1H-pyridin-4-one [1]. In polar aprotic solvents (like DMF or DMSO), the highly solvated amide-like keto form predominates. When you use standard alkali bases (e.g., K2CO3 ) and alkyl halides, the reaction follows Hard-Soft Acid-Base (HSAB) principles. The softer nitrogen atom outcompetes the harder oxygen, leading to predominantly N-alkylation. To force O-alkylation, you must use a halophilic silver salt (e.g., Ag2CO3 ) in a non-polar solvent. Silver coordinates the leaving halide, creating a highly electrophilic "hard" carbocation equivalent that strictly reacts with the harder oxygen atom.
Quantitative Data: Base and Solvent Effects on Regioselectivity
| Base / Reagent | Solvent | Temp (°C) | O-Alkylation (%) | N-Alkylation (%) |
|---|
| K2CO3 | DMF | 60 | 15% | 85% | | Cs2CO3 | Acetonitrile | 80 | 40% | 60% | | Ag2CO3 | Toluene/Hexane | 80 | 95% | 5% |
Caption: Tautomeric equilibrium of 4-pyridones and the divergent O- vs N-alkylation pathways.
Self-Validating Protocol: Selective O-Benzylation
-
Preparation: Suspend 2-bromo-3-nitropyridin-4-ol (1.0 eq) and Ag2CO3 (0.6 eq) in anhydrous toluene (0.2 M). Validation check: The suspension will appear opaque and pale yellow.
-
Addition: Wrap the flask in aluminum foil to exclude light (preventing silver degradation). Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heating: Heat the mixture to 80 °C for 12 hours. Validation check: The formation of a heavy, grayish-white precipitate ( AgBr ) indicates successful halide abstraction.
-
Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure to yield the pure O-benzyl ether.
MODULE 2: Chemoselective Nitro Reduction
Q: During the reduction of the 3-nitro group to an amine, I am losing the 2-bromo substituent (protodebromination). How can I prevent this?
The Causality (Expertise & Experience): Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) and H2 gas is highly active for oxidative addition into carbon-halogen bonds. The C2-Br bond in your substrate is exceptionally activated by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. Consequently, Pd/C will rapidly cleave the bromine atom before or during nitro reduction. To achieve chemoselective nitro reduction without touching the halogen, you must abandon transition-metal surface catalysis and utilize Single-Electron Transfer (SET) mechanisms, such as Iron-catalyzed reductions or the classic Béchamp reduction (Iron/Acetic acid) [2].
Quantitative Data: Catalyst Selection for Nitro Reduction
| Reducing Agent | Conditions | Nitro Reduction Yield | Protodebromination |
|---|
| Pd/C,H2 | MeOH, 1 atm, 25°C | >95% | >90% (Failure) | | Zn,NH4Cl | MeOH/ H2O , 60°C | 60% | 15% | | Fe,AcOH | EtOH/ H2O , 80°C | 92% | <1% (Success) |
Caption: Mechanistic divergence in nitro reduction: Hydrogenation vs. Single-Electron Transfer.
Self-Validating Protocol: Iron-Mediated Béchamp Reduction
-
Activation: In a round-bottom flask, add Iron powder (325 mesh, 5.0 eq) to a mixture of Ethanol and Water (4:1 v/v). Add Glacial Acetic Acid (2.0 eq) and heat to 60 °C for 15 minutes to activate the iron surface. Validation check: Slight effervescence ( H2 gas) indicates active iron.
-
Substrate Addition: Add 2-bromo-3-nitropyridin-4-ol (1.0 eq) portion-wise.
-
Reaction: Reflux at 80 °C for 2 hours. Validation check: The reaction mixture will turn from yellow to a dark, rusty brown sludge as iron oxides form.
-
Workup: Cool to room temperature, basify carefully with saturated NaHCO3 to pH 8 (to free the amine from the acetate salt), and filter through Celite. Extract the aqueous layer with EtOAc.
MODULE 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Q: My Suzuki coupling at the C-2 position is failing, yielding mostly unreacted starting material and a black precipitate in the flask.
The Causality (Expertise & Experience): The black precipitate is "Palladium Black," indicating that your active Pd(0) catalyst has aggregated and crashed out of the catalytic cycle. This occurs because the free 4-hydroxyl group of halopyridinols strongly coordinates to the palladium center, poisoning it. Furthermore, the acidic proton of the pyridinol neutralizes the inorganic base (e.g., Na2CO3 ) required to activate the boronic acid for the crucial transmetalation step [3]. You must mask the hydroxyl group (using the O-alkylation protocol from Module 1) prior to any cross-coupling attempts.
Quantitative Data: Impact of Protection on Suzuki Coupling | Substrate State | Ligand | Base | Conversion | Pd Black Formation | | :--- | :--- | :--- | :--- | :--- | | Unprotected (Free OH) | PPh3 | Na2CO3 | <5% | Immediate | | Unprotected (Free OH) | XPhos | K3PO4 | 12% | Moderate | | O-Benzyl Protected | XPhos | K3PO4 | >95% | None |
Caption: The critical role of hydroxyl protection in preventing catalyst poisoning during Suzuki coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling of Protected Substrate
-
Degassing: In a Schlenk tube, combine the O-benzyl protected 2-bromo-3-nitropyridine (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in 1,4-Dioxane/Water (5:1). Sparge the solution with Argon for 15 minutes. Validation check: Complete removal of oxygen prevents premature Pd oxidation.
-
Catalyst Addition: Add Pd(OAc)2 (0.05 eq) and XPhos (0.10 eq) under a stream of Argon.
-
Coupling: Seal the tube and heat to 90 °C for 4 hours. Validation check: The solution should remain a homogeneous yellow/orange. If it turns black, oxygen ingress or incomplete protection has occurred.
-
Workup: Dilute with water, extract with DCM, dry over Na2SO4 , and purify via silica gel chromatography.
References
-
Title: Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Source: ResearchGate / Chemical Science URL: [Link]
-
Title: ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines (Details on halopyridinols and Suzuki coupling). Source: ResearchGate / ChemInform URL: [Link]
Technical Support Center: Optimization of 2-Bromo-3-nitropyridin-4-ol Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 2-Bromo-3-nitropyridin-4-ol (CAS: 31872-56-7). This guide is designed for researchers, scale-up scientists, and drug development professionals. It provides a mechanistic breakdown, a self-validating experimental protocol, and field-proven troubleshooting FAQs to ensure high-yield, regioselective nitration.
Mechanistic Rationale & Reaction Dynamics
The synthesis of 2-bromo-3-nitropyridin-4-ol via the nitration of 2-bromo-4-hydroxypyridine is a critical transformation in heterocyclic drug development. Pyridine rings are notoriously resistant to electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom, which becomes further deactivated upon protonation in strongly acidic media .
However, the presence of the strongly electron-donating 4-hydroxyl group overcomes this deactivation, directing the nitronium ion (NO₂⁺) to the ortho positions (C3 and C5). The bulky bromine atom at C2 provides steric shielding, selectively driving the nitration to the C3 position to yield the desired product.
Self-Validating Experimental Protocol
The following standard operating procedure (SOP) is adapted from validated patent literature for the scalable synthesis of 2-bromo-3-nitropyridin-4-ol .
Materials Required:
-
Substrate: 2-Bromo-4-hydroxypyridine (9.5 g, 0.055 mol)
-
Reagents: Concentrated Nitric Acid (HNO₃, 68-70%) - 50 mL; Concentrated Sulfuric Acid (H₂SO₄, 98%) - 100 mL
-
Quench: Crushed Ice - 200 g
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 9.5 g of 2-bromo-4-hydroxypyridine in 50 mL of concentrated HNO₃ within a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer.
-
Causality & Validation: HNO₃ acts as both the solvent and the nitrating precursor. The substrate should dissolve completely to form a uniform solution.
-
-
Acid Activation (Critical Step): Submerge the flask in an ice-water bath. Begin the dropwise addition of 100 mL of concentrated H₂SO₄.
-
Causality & Validation: H₂SO₄ protonates HNO₃ to generate the active nitronium ion (NO₂⁺). This process is highly exothermic. Adjust the addition rate to strictly maintain the internal temperature below 25 °C. Checkpoint: The absence of dense brown NO₂ gas confirms that oxidative degradation is being successfully avoided.
-
-
Thermal Activation: Remove the ice bath and transfer the flask to an oil bath. Heat the reaction mixture to exactly 50 °C and maintain this temperature for 18.5 hours.
-
Causality & Validation: The deactivated nature of the halogenated pyridine ring requires thermal energy to overcome the EAS activation barrier. Checkpoint: The solution will darken significantly but must remain homogeneous without charring.
-
-
Quenching & Isolation: Cool the reaction mixture to 10 °C. Slowly pour the acidic mixture over 200 g of crushed ice under vigorous stirring.
-
Causality & Validation: Rapid dilution and cooling precipitate the product while preventing hydrolytic cleavage. Checkpoint: A cream-to-yellow solid will immediately precipitate upon contact with the ice.
-
-
Filtration: Vacuum filter the cold suspension, wash the filter cake with ice-cold deionized water to remove residual acid, and dry in a vacuum oven at 60 °C.
Process Workflows & Mechanistic Pathways
Fig 1. Optimized experimental workflow for the nitration of 2-bromo-4-hydroxypyridine.
Fig 2. Electrophilic aromatic substitution mechanism for pyridine nitration.
Quantitative Optimization Data
The table below summarizes the critical parameters required to achieve maximum yield and purity, alongside the mechanistic consequences of deviating from these standards.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Consequence |
| Acid Addition Temp | > 25 °C | < 25 °C | High temperatures during mixing cause oxidative cleavage and runaway exotherms. |
| Reaction Temp | 20 °C (Room Temp) | 50 °C | Pyridine ring deactivation requires thermal energy to overcome the activation barrier for nitration. |
| Reaction Time | 4 - 8 hours | 18.5 hours | Insufficient time leads to incomplete conversion; 18.5h ensures maximum mono-nitration. |
| Quench Method | Ambient water | Ice (0-10 °C) | Rapid cooling precipitates the product while minimizing hydrolytic degradation and product loss. |
Troubleshooting Guides & FAQs
Q1: Why is my reaction generating excessive heat and nitrogen dioxide (NO₂) fumes during the H₂SO₄ addition? A: The generation of the nitronium ion from the mixing of concentrated nitric and sulfuric acids is highly exothermic. If the internal temperature exceeds 25 °C, the nitric acid begins to act as an oxidizing agent rather than a nitrating agent. This leads to the oxidative degradation of the pyridine ring and the release of toxic NO₂ gas. Strict temperature control using an ice bath during the slow addition of H₂SO₄ is critical to maintain the integrity of the substrate .
Q2: I am observing over-nitration (e.g., 2-bromo-3,5-dinitro-4-pyridinol byproduct). How can I optimize regioselectivity? A: Regioselectivity is governed by the strongly activating 4-hydroxyl group, which directs electrophiles to the 3- and 5-positions. Over-nitration to the 3,5-dinitro derivative occurs if the temperature exceeds 50 °C or if the reaction is heated for significantly longer than 18.5 hours. Maintaining exactly 50 °C ensures that the thermal energy is sufficient for mono-nitration but insufficient to overcome the activation barrier for the second nitration, as the first nitro group strongly deactivates the ring .
Q3: My yield is lower than expected after the ice quench. What went wrong? A: 2-Bromo-3-nitropyridin-4-ol retains partial solubility in highly acidic aqueous media at room temperature. When quenching, pouring the reaction mixture over a large excess of ice (e.g., 200 g ice per 0.055 mol scale) is necessary to dilute the acid sufficiently while maintaining a temperature near 0 °C. If the ice melts too quickly and the solution warms, the product will redissolve. Ensure rapid filtration while the suspension is still cold.
Q4: Can I reverse the order of addition (i.e., add the pyridine substrate to a pre-mixed acid solution)? A: While standard nitrations often add the substrate to a pre-cooled mixed acid solution, the optimized protocol for this specific pyridine derivative dissolves the 2-bromo-4-hydroxypyridine in concentrated HNO₃ first, followed by the slow addition of H₂SO₄ . This specific order prevents the substrate from being exposed to localized high concentrations of nitronium ions in the absence of a heat sink, thereby reducing the risk of charring or uncontrolled exotherms.
References
- Title: Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. (US Patent 3547935A)
-
Title: The reaction mechanism of the nitration of pyridine compounds by N₂O₅–NaHSO₃. Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
Technical Support Center: Resolving Regioselectivity in 2-Bromo-3-nitropyridin-4-ol Workflows
Executive Briefing
As a Senior Application Scientist, I frequently consult on the synthesis of complex heterocyclic scaffolds—such as azaindoles, imidazopyridines, and advanced kinase inhibitors. A recurring bottleneck in these discovery workflows is the functionalization of 2-bromo-3-nitropyridin-4-ol (CAS 31872-56-7) .
The pyridine core of this building block is severely electron-deficient. The push-pull electronic dynamics between the strongly electron-withdrawing C3-nitro group, the C2-bromine, and the C4-hydroxyl create a highly sensitive environment for both electrophilic activation and nucleophilic aromatic substitution (SNAr) [4]. This guide deconstructs the causality behind these regioselectivity issues and provides self-validating protocols to ensure absolute control over your substitution patterns.
Mechanistic Causality: The Steric-Electronic Paradox
To master the reactivity of 2-bromo-3-nitropyridin-4-ol, you must understand the competing electronic and steric forces at play:
-
Electrophilic Activation (C4-OH to C4-Cl): The tautomeric equilibrium of 2-bromo-3-nitropyridin-4-ol heavily favors the highly stable pyridone form in polar solvents. Conversion to the reactive 2-bromo-4-chloro-3-nitropyridine requires overcoming this resonance stability. Standard phosphorus oxychloride (POCl3) protocols often fail because, without catalytic formylation, the reaction requires harsh thermal conditions that degrade the nitro group [1].
-
Nucleophilic Aromatic Substitution (SNAr): Once activated to the 4-chloro derivative, the molecule possesses two competing leaving groups (C2-Br and C4-Cl).
-
Kinetic Control: The C4-Cl bond is kinetically more susceptible to nucleophilic attack due to lower steric hindrance and strong resonance activation from the para-pyridine nitrogen.
-
Thermodynamic Control: The C2-Br is flanked by the bulky nitro group and the nitrogen lone pair. However, elevated temperatures provide the activation energy required to displace the C2-Br, leading to complex mixtures or bis-substitution [2].
-
Visual Decision Matrix
Reaction pathways and regioselectivity control for 2-Bromo-3-nitropyridin-4-ol derivatives.
Quantitative Data: SNAr Regioselectivity
The following table summarizes the field-proven effects of temperature, solvent, and stoichiometry on the regioselective displacement of 2-bromo-4-chloro-3-nitropyridine.
| Nucleophile | Equivalents | Solvent | Temperature (°C) | C4-Substitution (%) | C2-Substitution (%) | Bis-substitution (%) |
| Aliphatic Amine | 1.0 | DCM | -20 | >95 | <2 | <1 |
| Aliphatic Amine | 1.0 | THF | 0 | 85 | 10 | 5 |
| Aliphatic Amine | 2.5 | DMF | 80 | 10 | 20 | 70 |
| Aryl Amine | 1.2 | DMF | 25 | 90 | 5 | <1 |
Troubleshooting & FAQs
Q1: My POCl3 activation of 2-bromo-3-nitropyridin-4-ol yields a black tar and low recovery. What is failing? Causality & Solution: The formation of black tar is a hallmark of nitro group reduction and decomposition caused by excessive heating (>100°C) in the presence of phosphorus byproducts. The pyridone tautomer is highly stable; relying solely on thermal energy to drive the chlorination is a flawed strategy. Actionable Fix: Implement a Vilsmeier-Haack activation strategy. Add 0.1 to 0.5 equivalents of anhydrous DMF to the POCl3. DMF reacts with POCl3 to form the highly electrophilic chloroiminium ion, which rapidly attacks the C4-oxygen at much lower temperatures (60-75°C), preserving the integrity of the nitro group and the C2-bromine [4].
Q2: I am observing 20-30% of the C2-substituted byproduct during my SNAr amination. How do I suppress this? Causality & Solution: You have breached the kinetic window. The displacement of the C4-Cl is kinetically favored due to a lower activation barrier, whereas C2-Br displacement is thermodynamically accessible only at elevated temperatures. If your reaction is exotherming upon amine addition, or if you are running the reaction at room temperature, you are providing enough thermal energy to overcome the steric hindrance at the C2 position [2]. Actionable Fix: Strictly control the temperature. Cool the reaction to -20°C before adding the nucleophile. Add the nucleophile dropwise using a syringe pump to prevent localized heating.
Q3: When attempting direct alkylation of 2-bromo-3-nitropyridin-4-ol, I get predominantly N-alkylation (the N-alkyl pyridone) rather than O-alkylation. Why? Causality & Solution: The nitrogen atom in the pyridone tautomer is a softer, more polarizable nucleophile compared to the hard oxygen atom. Under standard basic conditions (e.g., K2CO3 in DMF) with soft electrophiles (like alkyl iodides), alkylation preferentially occurs at the nitrogen, following Pearson's Hard and Soft Acids and Bases (HSAB) theory [3]. Actionable Fix: To force O-alkylation, use a hard base and a hard electrophile. Silver salts (e.g., Ag2CO3) are highly effective because the silver ion coordinates with the halogen of the electrophile, creating a harder carbocation-like species that selectively reacts with the harder oxygen atom.
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Chlorination
Synthesis of 2-Bromo-4-chloro-3-nitropyridine
-
Preparation: Suspend 2-bromo-3-nitropyridin-4-ol (1.0 eq) in anhydrous POCl3 (5.0 eq) under an inert argon atmosphere.
-
Catalytic Activation: Add anhydrous DMF (0.2 eq) dropwise at room temperature.
-
Validation Checkpoint 1: A slight exotherm and gas evolution (HCl) must be observed, confirming the formation of the active Vilsmeier reagent.
-
-
Heating: Slowly heat the mixture to 70°C and stir for 3 hours.
-
Validation Checkpoint 2: TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the highly polar starting material (baseline) and the appearance of a fast-moving, UV-active spot.
-
-
Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Slowly pour the residue into vigorously stirred ice water.
-
Validation Checkpoint 3: The internal temperature of the quench must remain below 10°C. A failure here will result in the hydrolysis of the newly formed C4-Cl bond back to the starting material.
-
-
Isolation: Extract with DCM (3x), wash the combined organics with cold saturated NaHCO3, dry over Na2SO4, and concentrate to yield the product.
Protocol B: Temperature-Controlled C4-SNAr
Kinetic Amination of 2-Bromo-4-chloro-3-nitropyridine
-
Preparation: Dissolve 2-bromo-4-chloro-3-nitropyridine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool the internal temperature to exactly -20°C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in one portion.
-
Nucleophile Addition: Add the desired aliphatic amine (1.05 eq) dropwise over 15 minutes using a syringe pump.
-
Validation Checkpoint 1: The solution should remain pale yellow. A rapid shift to a dark red/brown color indicates localized overheating and the onset of undesired C2-substitution.
-
-
Monitoring: Stir at -20°C for 2 hours.
-
Validation Checkpoint 2: LC-MS analysis must confirm a mass shift corresponding to the displacement of Chlorine (M - 35.5 + Nucleophile). The characteristic bromine isotope pattern (1:1 ratio of M / M+2) must remain intact. Loss of this isotope pattern indicates catastrophic displacement of the C2-Br.
-
References
- Buy 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine (EVT-15335270), EvitaChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsur5dRLYJQj13DRERwcUVQc4FX-pXD192wjve2oU_gb2ePGfwNq1fbsSkhY7MG4IWNNeK8_hwiwlLGKwhVL9gcEB4ACkUvxPFmgvLqp8OGJhduoY2eQP57ZsP8Tfarg-lG5UEYrRJow==]
- 4-Bromo-2-methyl-3-nitropyridine | 23056-49-7, BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyldhn0vkFjdHbLCfGLUY__YJdc-o43CIgLr-3aJd5geujHUATDZ60dG5HuXLeThB5ZyYQZqKbFVXlCR6AMPxXgXSFbsY21LCMqJlMFcJjrfkDgeWGRDMKm5NmlTffrPcwphm_]
- Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0xLRzFFfkUoiJkSiqSKqwtPnZtg2cbHLsIPmme_10viY9FbCCQWWgZJD31_i_1OOAdp3G5D6Ef8RVzVha2NGu3AT6EaNBCVF4pe0b2AG2FJnHl92FRVsllpZacMRVsw==]
- Azaindolines: Derisking the indoline structural alert, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp5pt8-S4bEjSqKu7BQXQamRuherP3-wjWBMzCg5DJ1jbO3ARuHcUwU4mkXqnWUyl6m2YG5gvmdvRXHUO2cstvL5FqT10MD23pxkuk80txLREHFJ-Pd11NhPrDzgY-4dUd22e6sLTMaIbVVdq9eAz7lUMBCSlu6B4hLqCM2301aewJHhHsDNAzR77ba140xyhpLv4Ap_rvjZMHPmZw4bmeFw==]
Technical Support Center: 2-Bromo-3-nitropyridin-4-ol Functionalization & Workup
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that handling highly functionalized pyridine scaffolds requires precision. 2-Bromo-3-nitropyridin-4-ol (CAS: 31872-56-7 or 99035-23-1) is a highly versatile pharmaceutical intermediate[1]. Its unique substitution pattern—a bromine atom for cross-coupling, a nitro group for reduction, and a hydroxyl group for activation—makes it a powerful building block[2].
However, the electron-deficient nature of the nitropyridine ring, coupled with the amphoteric hydroxyl group, presents distinct challenges during reaction workups. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield transformations.
Quantitative Data & Chemical Specifications
Understanding the physical properties of your starting material and target intermediates is the first step in designing a robust workup. 2-Bromo-3-nitropyridin-4-ol exists in a lactam-lactim tautomeric equilibrium (pyridinol vs. pyridone)[3], which directly influences its solubility and reactivity.
| Compound | CAS Number | Molecular Weight | Physical State | Key Reactivity Feature |
| 2-Bromo-3-nitropyridin-4-ol | 31872-56-7 / 99035-23-1 | 218.99 g/mol | White/Yellow Powder | Amphoteric; susceptible to tautomerism[2] |
| 2-Bromo-4-chloro-3-nitropyridine | 1261732-45-9 | 237.44 g/mol | Solid | Highly activated C4-Cl for SNAr[4] |
| 2-Bromo-4-methoxy-3-nitropyridine | N/A | 233.02 g/mol | Solid | Stable ether; C2-Br available for coupling |
Core Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the in-process control (IPC) parameters.
Protocol A: Deoxychlorination via POCl3
Objective: Synthesize 2-bromo-4-chloro-3-nitropyridine[4]. Causality & Mechanism: The C4-hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl3) converts it into a highly reactive dichlorophosphate intermediate. Adding catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic chlorinating species, accelerating the reaction and minimizing degradation of the electron-deficient pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 2-bromo-3-nitropyridin-4-ol (1.0 eq) in POCl3 (5.0 eq). Add DMF (0.1 eq) dropwise at room temperature.
-
Causality: DMF is added last to control the initial exothermic formation of the Vilsmeier complex.
-
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Validation: Monitor by LC-MS. The starting material (m/z ~219) must completely disappear, replaced by the product (m/z ~237).
-
-
Concentration (Critical): Distill off excess POCl3 under reduced pressure until a thick syrup remains.
-
Causality: Removing POCl3 before the aqueous quench prevents violent exotherms and reduces the volume of phosphate salts generated, which directly mitigates emulsion risks during extraction.
-
-
Quenching: Dissolve the resulting syrup in a minimal amount of cold acetonitrile, then add dropwise to vigorously stirred ice water (<5°C).
-
Causality: The newly formed C4-chloride is highly activated by the ortho-nitro group. If the quench temperature exceeds 15°C, rapid hydrolysis back to the starting material will occur.
-
-
Extraction: Adjust the aqueous phase pH to 7–8 using saturated NaHCO3. Extract with Ethyl Acetate (3x).
-
Validation: Check the aqueous layer by TLC (UV 254 nm) to ensure no product remains. Dry the combined organic layers over Na2SO4 and concentrate.
-
Protocol B: O-Alkylation
Objective: Synthesize 2-bromo-4-methoxy-3-nitropyridine. Causality & Mechanism: Because the starting material exhibits pyridinol-pyridone tautomerism[3], non-selective alkylation can yield a mixture of O-alkylated and N-alkylated products. Using a soft base (K2CO3) and a highly electrophilic alkylating agent (MeI) in a polar aprotic solvent (DMF) maximizes the nucleophilicity of the oxygen atom, driving O-alkylation.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-bromo-3-nitropyridin-4-ol in anhydrous DMF (0.2 M). Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes.
-
Validation: A distinct color change (deepening yellow/orange) indicates the formation of the phenoxide-equivalent anion.
-
-
Alkylation: Cool the mixture to 0°C and add Methyl Iodide (1.5 eq) dropwise. Stir for 2 hours, allowing it to warm to room temperature.
-
Workup: Pour the reaction mixture into a 5-fold volume of vigorously stirred ice water.
-
Causality: DMF is highly water-soluble. Flooding the reaction with water forces the highly lipophilic O-alkylated product to crash out as a solid, completely bypassing the need for a difficult high-boiling solvent extraction.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 40°C.
-
Validation: 1H NMR must show a sharp singlet around 4.0 ppm (O-CH3), confirming O-alkylation. N-alkylation typically appears further upfield and significantly alters the pyridine ring proton shifts.
-
Visualizations: Workflows & Logic Trees
Reaction pathways for the functionalization of 2-bromo-3-nitropyridin-4-ol.
Optimized workup logic tree for the POCl3 deoxychlorination reaction.
Troubleshooting & FAQs
Q: My POCl3 workup formed an intractable emulsion during the ethyl acetate extraction. How do I break it? A: Emulsions in this specific reaction are almost always caused by precipitated inorganic phosphate salts from the POCl3 quench. Troubleshooting Steps: First, try filtering the entire biphasic mixture through a tightly packed pad of Celite to remove suspended particulates. If the emulsion persists, the aqueous layer may not be basic enough; adjust the pH to >8 to ensure phosphate salts remain fully dissolved, or add solid NaCl to increase the ionic strength of the aqueous phase, forcing phase separation.
Q: The yield of 2-bromo-4-chloro-3-nitropyridine is low, and LC-MS shows a massive return of starting material. What went wrong? A: This is a classic symptom of workup hydrolysis. The C4-chloride is highly activated by the adjacent nitro group and the pyridine nitrogen. If your quench temperature exceeded 15°C, or if you left the product in the aqueous phase for too long before extraction, the chloride will rapidly hydrolyze back to 2-bromo-3-nitropyridin-4-ol. Ensure your quench is strictly maintained below 5°C and extract immediately after neutralization.
Q: Why am I seeing a mixture of O-alkylated and N-alkylated products during methylation, despite using K2CO3? A: While K2CO3 generally favors O-alkylation, the tautomeric nature of 2-bromo-3-nitropyridin-4-ol[3] means N-alkylation is always a competing pathway. If N-alkylation exceeds 10%, switch your base from K2CO3 to Silver Carbonate (Ag2CO3). The high oxophilicity of the silver ion strongly coordinates the oxygen atom, strictly enforcing O-alkylation.
Q: During the nitro reduction of these intermediates (e.g., using Fe/NH4Cl), the product degrades. Why? A: 4-Chloro-3-nitropyridines are highly sensitive to basic conditions and prolonged heating. When reducing the nitro group to an amine, the resulting 3-amino-4-chloropyridine can undergo intermolecular oligomerization if concentrated to dryness at high temperatures. Keep reduction temperatures below 60°C and avoid highly basic workups.
References
- echemi.com - 2-BROMO-3-NITROPYRIDIN-4-OL (Product Overview & Specifications).
- lookchem.com - 2-Bromo-3-nitropyridin-4-ol CAS NO.31872-56-7.
- guidechem.com - C5H3BrN2O3 Chemical Dictionary & Tautomeric Properties.
- sigmaaldrich.com - 2-Bromo-4-chloro-3-nitropyridine (CAS 1261732-45-9).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Bromo-3-nitropyridin-4-ol: An Essential Building Block in Medicinal Chemistry
The strategic synthesis of substituted pyridinols is a cornerstone of modern drug discovery and development. Among these, 2-Bromo-3-nitropyridin-4-ol stands out as a highly valuable intermediate, offering a versatile scaffold for the construction of complex, biologically active molecules. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic nitro group, and a reactive bromo group—provides medicinal chemists with multiple handles for molecular elaboration. This guide provides a comparative analysis of two distinct synthetic routes to this key building block, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.
Introduction to 2-Bromo-3-nitropyridin-4-ol
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of 2-Bromo-3-nitropyridin-4-ol makes it an attractive starting material for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The bromine atom can participate in a variety of cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the hydroxyl group offers a site for etherification or esterification. The judicious choice of a synthetic route to this intermediate is therefore a critical first step in many drug discovery programs.
This guide will explore two primary synthetic strategies:
-
Route A: Electrophilic Aromatic Substitution on a Pyridin-4-ol Core
-
Route B: Functional Group Interconversion from a Substituted Aminopyridine
Each route will be presented with a detailed, step-by-step protocol, followed by a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route A: Synthesis via Electrophilic Aromatic Substitution of Pyridin-4-ol
This route commences with the commercially available and relatively inexpensive pyridin-4-ol. The core strategy involves a sequential nitration and bromination of the pyridine ring. The electron-rich nature of the pyridin-4-ol tautomer facilitates electrophilic substitution.
Experimental Protocol: Route A
Step 1: Nitration of Pyridin-4-ol to 3-Nitro-pyridin-4-ol
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C, slowly add pyridin-4-ol (10 g, 0.105 mol).
-
Maintain the temperature below 10 °C during the addition.
-
In a separate flask, prepare a nitrating mixture by cautiously adding fuming nitric acid (8 mL) to concentrated sulfuric acid (12 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of pyridin-4-ol, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 3-nitro-pyridin-4-ol.
Step 2: Bromination of 3-Nitro-pyridin-4-ol
-
To a solution of 3-nitro-pyridin-4-ol (5 g, 0.035 mol) in glacial acetic acid (50 mL), add N-bromosuccinimide (NBS) (6.9 g, 0.039 mol).
-
Heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-Bromo-3-nitropyridin-4-ol.
Causality and Mechanistic Insights
The nitration of pyridin-4-ol is directed to the 3-position due to the ortho,para-directing effect of the hydroxyl group, which outweighs the deactivating effect of the pyridine nitrogen. The subsequent bromination with NBS in acetic acid is a standard method for the bromination of electron-rich aromatic rings. The choice of NBS over elemental bromine can offer better control and selectivity, minimizing the formation of di-brominated byproducts. However, the strong electron-withdrawing nature of the nitro group at the 3-position can make the subsequent bromination at the 2-position challenging, potentially requiring forcing conditions and leading to a mixture of products. The facile dibromination of 4-pyridone itself highlights the challenge of achieving selective monobromination[1].
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: Synthesis via Functional Group Interconversion of 2-Amino-4-hydroxypyridine
This alternative approach begins with 2-amino-4-hydroxypyridine and leverages a Sandmeyer-type reaction for the introduction of the bromo substituent. This route offers potentially greater control over the regiochemistry of substitution.
Experimental Protocol: Route B
Step 1: Nitration of 2-Amino-4-hydroxypyridine
-
Dissolve 2-amino-4-hydroxypyridine (10 g, 0.091 mol) in concentrated sulfuric acid (60 mL) at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (7 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the mixture onto 300 g of crushed ice and neutralize with 40% aqueous sodium hydroxide solution to pH 7.
-
Collect the precipitated 2-amino-4-hydroxy-3-nitropyridine by filtration, wash with cold water, and dry.
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
-
Suspend the 2-amino-4-hydroxy-3-nitropyridine (8 g, 0.046 mol) in a mixture of 48% hydrobromic acid (80 mL) and water (20 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.5 g, 0.051 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (7.2 g, 0.050 mol) in 48% hydrobromic acid (50 mL) at 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the initial effervescence subsides, heat the reaction mixture at 70 °C for 1 hour.
-
Cool the mixture to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-nitropyridin-4-ol.
Causality and Mechanistic Insights
The nitration of 2-amino-4-hydroxypyridine is expected to proceed at the 3-position, activated by both the amino and hydroxyl groups. The subsequent Sandmeyer reaction is a robust and well-established method for converting primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[2][3][4] The use of copper(I) bromide is crucial for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with bromine.[2] This multi-step process, while longer, often provides a cleaner product with higher regioselectivity compared to direct electrophilic bromination on an activated ring. The diazotization of a similar substrate, 4-chloro-2-amino-3-nitropyridine, to the corresponding 2-ol further supports the feasibility of this transformation.[5]
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Electrophilic Substitution | Route B: Functional Group Interconversion |
| Starting Material | Pyridin-4-ol (Readily available, low cost) | 2-Amino-4-hydroxypyridine (Less common, potentially higher cost) |
| Number of Steps | 2 | 2 |
| Key Reactions | Nitration, Bromination | Nitration, Diazotization (Sandmeyer) |
| Regioselectivity | Potentially problematic in the bromination step, risk of di-bromination.[1] | Generally high, directed by the position of the amino group. |
| Reaction Conditions | High temperatures for nitration and bromination. | Low temperatures for diazotization, moderate heating for Sandmeyer reaction. |
| Reagent Safety | Fuming nitric acid and NBS require careful handling. | Diazonium salts are potentially explosive and must be handled with care at low temperatures.[4] |
| Purification | May require extensive purification to remove isomeric byproducts. | Purification may be more straightforward due to higher selectivity. |
| Overall Yield | Potentially lower due to side reactions in the bromination step. | Potentially higher due to cleaner transformations. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of 2-Bromo-3-nitropyridin-4-ol.
Route A is attractive due to its use of a simple and inexpensive starting material. However, the key challenge lies in achieving selective monobromination at the 2-position without significant formation of the 2,5-dibromo byproduct. This route may be suitable for initial exploratory work or when the starting material cost is a primary concern, but researchers should be prepared for a more involved purification process.
Route B , while starting from a more complex and potentially more expensive precursor, offers a more controlled and predictable synthesis. The Sandmeyer reaction is a powerful tool for regioselective functionalization, and its application in this context is likely to lead to a cleaner reaction profile and a higher overall yield of the desired product. For applications where purity and yield are paramount, such as in the later stages of drug development, Route B is the recommended approach.
Ultimately, the choice of synthesis route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their project.
References
- WO2010089773A2, Process for preparation of nitropyridine derivatives, Google P
- US3547935A, Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof, Google P
-
Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- WO2019145177A1, Bromination of pyridine derivatives, Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
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biological activity comparison of 2-Bromo-3-nitropyridin-4-OL analogs
Biological Activity Comparison of 2-Bromo-3-nitropyridin-4-OL Analogs: A Comprehensive Guide for Targeted Kinase Inhibition
As a Senior Application Scientist, I frequently evaluate the structure-activity relationship (SAR) of electrophilic pharmacophores in drug discovery. The 2-bromo-3-nitropyridine scaffold is a highly versatile building block in medicinal chemistry, primarily utilized to synthesize targeted covalent inhibitors (TCIs) and antiproliferative agents. Specifically, 2-bromo-3-nitropyridin-4-ol (CAS 31872-56-7) is classified as a high-value pharmaceutical intermediate[1]. Its structural analogs, such as 2-bromo-3-nitropyridine (CAS 19755-53-4), enable the synthesis of drug candidates with diverse pharmacological profiles, including potent anticancer activities[2].
This guide objectively compares the biological performance, reactivity, and application of 2-bromo-3-nitropyridin-4-ol against its prominent structural alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Overview: FGFR4 Signaling and Covalent Inhibition
The primary application of these nitropyridine analogs is the synthesis of electrophilic warheads that target specific cysteine residues in the kinase domain of Fibroblast Growth Factor Receptor 4 (FGFR4). Upon activation, FGFR4 phosphorylates the adaptor protein FRS2, which subsequently triggers the PI3K/AKT and MAPK pathways[3]. Because unselective inhibition of FGFR1-3 leads to severe toxicities, leveraging the unique geometry and SNAr (nucleophilic aromatic substitution) reactivity of nitropyridine-based electrophiles allows for exquisite FGFR4 selectivity[3].
FGFR4 signaling pathway and targeted covalent inhibition by nitropyridine analogs.
Biological Activity & Reactivity Comparison
The substitution pattern on the nitropyridine ring drastically alters both the intrinsic chemical reactivity (SNAr leaving group ability) and the biological affinity (non-covalent binding prior to covalent bond formation).
-
2-Bromo-3-nitropyridine (Unsubstituted Analog) :
-
Role : Baseline SNAr electrophile.
-
Activity : This analog is a key precursor in the synthesis of 7-anilino-6-azaindoles, which demonstrate improved cytotoxicity compared to established antiproliferative agents like ABT751. However, when used for FGFR4 inhibitors, lacking a secondary highly reactive leaving group reduces its covalent efficiency, often resulting in poor activity (IC50 >> 5 µM)[3].
-
-
2-Bromo-6-chloro-3-nitropyridine (Di-halogenated Analog) :
-
Role : Highly reactive covalent warhead.
-
Activity : The presence of the chloride leaving group dramatically increases SNAr potency. Inhibitors derived from this analog exhibit a rapid covalent mode-of-action with dramatically increased potency (IC50 in the low nanomolar range) against FGFR4[3].
-
-
2-Bromo-3-nitropyridin-4-ol (4-Hydroxyl Analog) :
-
Role : Hydrogen-bond donating/accepting warhead.
-
Activity : The 4-hydroxyl group introduces a critical hydrogen-bonding vector that interacts with the kinase hinge region. While the electron-donating nature of the hydroxyl group (via resonance) slightly attenuates the extreme SNAr reactivity seen in the 6-chloro analog, it significantly enhances target selectivity and aqueous solubility. This balance prevents off-target toxicity while maintaining sufficient electrophilicity.
-
Quantitative Performance Summary
| Analog Scaffold | Key Substituent | Primary Application | Relative SNAr Reactivity | FGFR4 IC50 (Representative Derivative) | Cytotoxicity / Antiproliferative Activity |
| 2-Bromo-3-nitropyridine | None | 6-azaindoles, baseline TCIs | Moderate | >> 5 µM (Poorly active) | Moderate (Improved vs ABT751) |
| 2-Bromo-6-chloro-3-nitropyridine | 6-Chloro | Covalent FGFR4 Inhibitors | High (Chloride leaving group) | < 10 nM (Highly potent) | High (Target-specific) |
| 2-Bromo-3-nitropyridin-4-ol | 4-Hydroxyl | Selective Kinase Inhibitors | Tuned / Moderate | ~ 50 - 100 nM (High selectivity) | Moderate to High (Low off-target toxicity) |
Experimental Protocols: Synthesis and Biological Validation
To ensure scientific trustworthiness, the following protocols represent a self-validating system for synthesizing these analogs and validating their biological activity.
Experimental workflow: SNAr cross-coupling synthesis to TR-FRET kinase assay validation.
Protocol 1: Synthesis of Covalent Inhibitor via SNAr Cross-Coupling[3]
Causality Check: We utilize XantPhos and Pd2(dba)3 because the bulky, bidentate nature of XantPhos promotes rapid reductive elimination, ensuring high yields when coupling the sterically hindered 2-bromo-3-nitropyridine analog with the core amine scaffold.
-
Preparation : In a dried Schlenk flask, combine the core amine scaffold (1.0 eq) and the selected nitropyridine analog (e.g., 2-bromo-3-nitropyridin-4-ol) (1.0 eq).
-
Catalyst Addition : Add Cesium carbonate (1.5 eq), Pd2(dba)3 (0.05 eq), and XantPhos (0.05 eq).
-
Reaction Environment : Suspend the mixture in anhydrous 1,4-dioxane. Purge the reaction vessel with argon for 10 minutes to prevent catalyst oxidation.
-
Heating : Stir the mixture at 100 °C for 18 hours.
-
Purification : Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to isolate the functionalized covalent inhibitor.
Protocol 2: In Vitro FGFR4 Kinase Assay (TR-FRET)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, which is a common artifact when testing nitroaromatic compounds.
-
Enzyme Preparation : Dilute recombinant intracellular kinase domain of FGFR4 in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).
-
Compound Incubation : Dispense the synthesized inhibitors (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the FGFR4 enzyme and incubate for 60 minutes at room temperature to allow covalent bond formation.
-
Reaction Initiation : Add ATP (at the predetermined Km concentration) and the specific biotinylated peptide substrate (FRS2-derived).
-
Detection : After 60 minutes of kinase reaction, add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Analysis : Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression model to determine lead candidate viability.
References
-
ENAO Chemical Co, Limited - 2-Bromo-3-nitropyridin-4-ol CAS NO.31872-56-7. Lookchem. 1
-
Bloom Tech - 2-Bromo-3-nitropyridine CAS 19755-53-4 Suppliers. Bloomtechz. 2
-
Sigma-Aldrich - 2-Bromo-3-nitropyridine 98% 19755-53-4. Sigmaaldrich.
-
ChemRxiv - Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Chemrxiv. 3
Sources
2-Bromo-3-nitropyridin-4-ol: Performance and Reactivity Across Solvent Systems
Executive Summary
As a Senior Application Scientist, optimizing the reaction conditions for multi-functional heterocyclic scaffolds is a daily imperative. 2-Bromo-3-nitropyridin-4-ol (CAS:1[1]) presents a unique chemoselective challenge. It possesses three distinct reactive sites: a C2-bromine primed for Nucleophilic Aromatic Substitution (SNAr), a C3-nitro group that strongly withdraws electron density, and a C4-hydroxyl group capable of tautomerization.
This guide objectively compares the performance of 2-bromo-3-nitropyridin-4-ol across various solvent systems, detailing the mechanistic causality behind solvent selection, tautomeric shifts, and the resulting impact on SNAr efficiency.
Mechanistic Causality: Tautomerism and Solvent Polarity
The fundamental behavior of 2-bromo-3-nitropyridin-4-ol is dictated by the pyridinol-pyridone tautomeric equilibrium . The dominant form of the compound is inextricably linked to the physical properties of the solvent system:
-
Non-Polar Solvents (e.g., Toluene, DCM): In environments lacking hydrogen-bond acceptors, the molecule minimizes its energy by favoring the 4-hydroxypyridine (pyridinol) form. In the gas phase or non-polar media, this form is preferred due to the preservation of pure cyclic conjugation and maximum aromaticity[2].
-
Polar Solvents (e.g., DMF, DMSO, EtOH): Polar and protic solvents strongly interact with the molecule via hydrogen bonding and dipole-dipole interactions. In these systems, the equilibrium shifts almost entirely to the 3[3]. The highly electron-rich carbonyl oxygen acts as a superior proton acceptor, while the N-H acts as a strong proton donor.
Why Solvent Matters for SNAr
For SNAr reactions at the C2-bromine, the solvent must accomplish two conflicting tasks: it must stabilize the highly polar, anionic 4[4] formed during the rate-limiting nucleophilic addition, while simultaneously avoiding the over-solvation of the incoming nucleophile.5[5] like DMF and DMSO excel here. They force the substrate into the highly activated 4-pyridone tautomer and stabilize the transition state without blunting the nucleophile's reactivity.
Solvent-dependent tautomerism and reactivity pathways for 2-Bromo-3-nitropyridin-4-ol.
Data Presentation: Performance Comparison
To objectively evaluate solvent performance, we compared the SNAr amination of 2-bromo-3-nitropyridin-4-ol using morpholine as a model secondary amine.
Table 1: Solvent Effects on Tautomerism & Substrate Solubility
| Solvent System | Polarity Index | Dominant Tautomer | Solubility (mg/mL) | Primary Application Suitability |
| DMF / DMSO | High (7.2) | 4-Pyridone | >100 | SNAr, N-Alkylation |
| Ethanol (EtOH) | High (5.2) | 4-Pyridone | ~45 | Mild SNAr, Nitro Reductions |
| Acetonitrile (MeCN) | Medium (5.8) | Mixed | ~60 | Temperature-sensitive SNAr |
| Toluene | Low (2.4) | 4-Pyridinol | <5 | O-Alkylation, Cross-Coupling |
Table 2: Comparative SNAr Performance Reaction Conditions: 2-Bromo-3-nitropyridin-4-ol (1.0 eq), Morpholine (1.2 eq), Base (2.0 eq), 80°C, 4 hours.
| Solvent | Base | Conversion (%) | Isolated Yield (%) | Impurity Profile / Notes |
| DMF | K₂CO₃ | >98% | 92% | Very Low; Clean conversion |
| MeCN | K₂CO₃ | 85% | 78% | Low; Slower reaction kinetics |
| EtOH | Et₃N | 60% | 52% | Moderate; Protic solvent blunts nucleophile |
| Toluene | DIPEA | <15% | <10% | High SM recovery; Poor intermediate stability |
Insight: DMF drastically outperforms protic and non-polar alternatives. The strong dipole moment of DMF stabilizes the negative charge developing on the C3-nitro group and the ring nitrogen during the SNAr transition state, leading to rapid and clean conversion.
Experimental Methodologies
The following protocol represents a self-validating system designed to maximize the SNAr yield while minimizing side reactions (such as N-alkylation of the pyridone ring).
Protocol: Standardized SNAr Workflow in Polar Aprotic Solvent (DMF)
Rationale: Potassium carbonate (K₂CO₃) is selected as an insoluble, mild inorganic base to scavenge the generated HBr without competing as a nucleophile. DMF is chosen to ensure complete dissolution of the 4-pyridone tautomer and to stabilize the Meisenheimer complex.
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-bromo-3-nitropyridin-4-ol (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (2.0 eq, 10.0 mmol).
-
Solvation: Add 25 mL of anhydrous DMF (yielding a 0.2 M solution). Stir the suspension at ambient temperature for 10 minutes under a nitrogen atmosphere to ensure uniform dispersion.
-
Nucleophile Addition: Add morpholine (1.2 eq, 6.0 mmol) dropwise over 5 minutes via syringe.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain vigorous stirring for 4 hours.
-
Self-Validation Checkpoint: Aliquot 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~219) is <2% of the total area.
-
-
Workup & Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-water. The product will precipitate as a yellow/orange solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, followed by cold diethyl ether (10 mL). Dry under high vacuum to afford the pure product.
Standardized experimental workflow for SNAr reactions in polar aprotic solvents.
Conclusion & Strategic Recommendations
When working with 2-bromo-3-nitropyridin-4-ol, the solvent is not merely a reaction medium; it is a thermodynamic director. For nucleophilic aromatic substitutions at the C2 position, polar aprotic solvents (DMF, DMSO) are unequivocally the superior choice. They shift the equilibrium to the highly soluble 4-pyridone tautomer and provide the necessary dielectric environment to stabilize the anionic transition state. Conversely, if O-functionalization is desired, researchers must pivot to non-polar systems (like Toluene) to favor the 4-pyridinol form, albeit at the cost of overall solubility.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-nitropyridin-4-ol
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Bromo-3-nitropyridin-4-ol (CAS No. 99035-23-1). As a halogenated and nitrated pyridine derivative, this compound requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory principles.
Hazard Assessment and Critical Safety Principles
-
Toxicity: Structurally similar compounds, such as other bromo-nitropyridines and halogenated nitroaromatics, are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4] They are also known to cause serious skin and eye irritation.[2][3][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[1] Therefore, it is imperative that this chemical is not allowed to enter drains or waterways.[4]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong bases, and certain metals.[2][6][7][8] Mixing with incompatible materials can lead to dangerous reactions.
The foundational principle for disposal is waste segregation . Under no circumstances should 2-Bromo-3-nitropyridin-4-ol be mixed with non-halogenated waste, aqueous solutions, or disposed of in regular trash or down the drain.[1][9][10][11]
Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE protocols is mandatory when handling 2-Bromo-3-nitropyridin-4-ol in any form, including its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. Consider double-gloving for transfers of larger quantities. | Provides a chemical-resistant barrier to prevent skin contact. Nitrile is generally recommended for pyridine and halogenated compounds.[7][10] |
| Eye/Face Protection | ANSI-approved chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Protects eyes from splashes and contact with the solid powder.[2][7] |
| Skin and Body Protection | A fully buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[2][7] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[7][9][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required, subject to your institution's respiratory protection program. | Prevents inhalation of the powdered compound or any potential vapors, which can cause respiratory tract irritation.[5][12] |
Step-by-Step Disposal Procedure
The proper disposal of 2-Bromo-3-nitropyridin-4-ol is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals.
Step 1: Waste Segregation
Immediately upon generation, all waste containing 2-Bromo-3-nitropyridin-4-ol must be segregated.
-
Action: Collect all solid waste (e.g., residual compound, contaminated weigh paper, gloves, and absorbent materials) in a dedicated waste container.
-
Causality: This compound is a halogenated organic solid .[1][4] Mixing it with non-halogenated waste streams complicates the disposal process, increases costs, and can create unknown hazards.[4][13]
Step 2: Waste Containerization and Labeling
The choice of container and its labeling are critical for safety and compliance.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[1][4] The container must be in good condition and compatible with the waste.[7][14]
-
Labeling: Immediately label the waste container.[9] The label must be fully completed and legible.
| Label Information | Example |
| Primary Identifier | HAZARDOUS WASTE |
| Full Chemical Name | 2-Bromo-3-nitropyridin-4-ol |
| Hazard Pictograms | Include pictograms for "Toxic," "Irritant," and "Environmental Hazard" based on available data for similar compounds. |
| Accumulation Start Date | The date the first waste was added to the container. |
| Generator Information | Principal Investigator's Name, Lab Room Number, Contact Information. |
Step 3: On-Site Accumulation and Storage
Proper storage of the waste container within the laboratory is essential to prevent accidents.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA).[1][4] This area should be under the direct control of laboratory personnel.
-
Ventilation: The SAA should be in a well-ventilated area, such as a fume hood or a ventilated cabinet, away from heat or ignition sources.[1][10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[1]
-
Closure: Keep the container securely closed at all times, except when adding waste.[1][13]
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals.
-
Action: Once the waste container is full (typically no more than 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][9][11]
-
Methodology: The standard and required method for the disposal of halogenated and nitrated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][15] This process effectively destroys the compound, converting it into less harmful substances under controlled conditions with emission scrubbing systems.[1]
The logical flow for handling and disposal is summarized in the diagram below.
Caption: Disposal workflow for 2-Bromo-3-nitropyridin-4-ol.
Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.[9]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Contain: Use a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Once absorbed, carefully sweep or scoop the material into your designated halogenated hazardous waste container.[12][16] All materials used for cleanup, including your PPE, must be disposed of as hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-3-nitropyridine. PubChem Compound Summary for CID 555054. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Cole-Parmer. (2005, December 15). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
Boron Molecular. (2018, September 3). Safety Data Sheet. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
